molecular formula C12H11ClFN3 B5615050 N-(2-chloro-6-fluorobenzyl)-4-methylpyrimidin-2-amine

N-(2-chloro-6-fluorobenzyl)-4-methylpyrimidin-2-amine

Cat. No. B5615050
M. Wt: 251.69 g/mol
InChI Key: XFABISWMMMPVBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, including nucleophilic substitutions and crystallization processes to achieve the desired purity and structural configuration. For example, methods have been developed to synthesize derivatives through reactions of dichloro-nitropyrimidine with amines, followed by further reactions to obtain specific heterocyclic systems (S. Banihashemi et al., 2020). These methodologies highlight the versatile approaches that can be adapted for synthesizing N-(2-chloro-6-fluorobenzyl)-4-methylpyrimidin-2-amine.

Molecular Structure Analysis

Crystal structure determination via X-ray diffraction analysis plays a crucial role in understanding the molecular structure of pyrimidine derivatives. Studies like those conducted by Guo et al. (2007) and Odell et al. (2007) provide insights into the conformational differences and crystal packing, which are pivotal for comprehending the molecular structure of N-(2-chloro-6-fluorobenzyl)-4-methylpyrimidin-2-amine and its derivatives (Guo et al., 2007; Odell et al., 2007).

Chemical Reactions and Properties

The compound's reactivity and interaction with other chemical entities have been explored through various reactions, including nucleophilic displacement and hydrogenation processes. For instance, the kinetics of Pd-catalyzed hydrogenation of N-benzyl-4-fluoroaniline, which shares a structural motif with the compound of interest, have been studied to understand the influence of various operating parameters on reaction pathways (H. Hwang et al., 2016).

Physical Properties Analysis

The physical properties of compounds like N-(2-chloro-6-fluorobenzyl)-4-methylpyrimidin-2-amine are critical for their application in various fields. These properties include solubility, melting point, and thermal stability, which can be assessed through spectroscopic and thermogravimetric analyses. For example, the thermal stability and phase transitions of related compounds have been explored to understand their behavior under different conditions (J. Ribet et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity and functional group transformations of N-(2-chloro-6-fluorobenzyl)-4-methylpyrimidin-2-amine, are vital for its utilization in synthesizing more complex molecules. Studies such as the analysis of its reactions under electrospray ionization conditions provide valuable insights into its fragmentation behavior and potential applications in analytical chemistry (A. V. Erkin et al., 2015).

properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-4-methylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3/c1-8-5-6-15-12(17-8)16-7-9-10(13)3-2-4-11(9)14/h2-6H,7H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFABISWMMMPVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-6-fluorobenzyl)-4-methylpyrimidin-2-amine

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